Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride can be synthesized through a multi-step procedure starting with the alkylation of ethyl nipecotate. One reported synthesis pathway utilizes the reaction of ethyl nipecotate with (R)-(-)-epichlorohydrin in the presence of potassium carbonate []. This reaction yields an epoxide intermediate. Subsequent ring opening of the epoxide with isopropylamine provides tiagabine. Finally, treatment with hydrochloric acid converts tiagabine to its hydrochloride salt, ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride.
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride is a critical starting material in the synthesis of tiagabine []. Tiagabine is a potent and selective GABA uptake inhibitor that has been extensively studied for its anticonvulsant properties. By inhibiting GABA uptake, tiagabine increases extracellular GABA concentrations in the brain, enhancing GABAergic inhibitory neurotransmission and reducing neuronal excitability.
For example, one study explored replacing the piperazine ring in a lead compound derived from ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride with either a homopiperazine or a piperidine ring system []. These modifications aimed to optimize the compound's pharmacological properties and identify potential drug candidates for treating psychostimulant use disorders.
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 12191-06-9
CAS No.: 102130-93-8
CAS No.: 3545-78-6
CAS No.: 14681-59-5